Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide

Organoboron reagent stability Shelf-life comparison Procurement logistics

Boronic acid instability causes dosing uncertainty and variable reactivity. This crystalline potassium organotrifluoroborate eliminates those problems with a single, well-defined physical form. • Near-stoichiometric coupling (~1.05 equiv) minimizes purification burden and reduces reagent waste. • High protodeboronation resistance suppresses R-H byproduct formation, easing downstream purification in API synthesis. • Indefinite ambient storage stability ensures consistent lot-to-lot performance across extended campaigns.

Molecular Formula C7H6BClF3KO
Molecular Weight 248.48 g/mol
Cat. No. B7941769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (4-chloro-3-methoxyphenyl)trifluoroboranuide
Molecular FormulaC7H6BClF3KO
Molecular Weight248.48 g/mol
Structural Identifiers
SMILES[B-](C1=CC(=C(C=C1)Cl)OC)(F)(F)F.[K+]
InChIInChI=1S/C7H6BClF3O.K/c1-13-7-4-5(8(10,11)12)2-3-6(7)9;/h2-4H,1H3;/q-1;+1
InChIKeyJQBBLHHQTKQEQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (4-Chloro-3-methoxyphenyl)trifluoroboranuide Overview


Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide (MDL MFCD09993769) is a crystalline potassium organotrifluoroborate salt belonging to the R–BF₃K class of organoboron reagents . This compound serves as a protected, air- and moisture-stable surrogate for the corresponding 4-chloro-3-methoxyphenylboronic acid in Suzuki–Miyaura cross-coupling and related transition-metal-catalyzed transformations. Unlike the parent boronic acid, which is moisture-sensitive and prone to anhydride/boroxine formation, the trifluoroborate salt offers indefinite bench-top storage at ambient temperature without special precautions, a property documented across the organotrifluoroborate class [1]. The 4-chloro-3-methoxyphenyl substitution pattern is of particular interest in medicinal chemistry, having been incorporated into clinical-stage JAK1 inhibitors and CNS-targeted positive allosteric modulators [1].

Air- and moisture-stable protected Suzuki–Miyaura coupling reagent
Single crystalline form with defined stoichiometry for consistent dosing
Room-temperature storage supports long-term procurement without cold-chain logistics
4-Chloro-3-methoxyphenyl motif reported in kinase inhibitor and CNS modulator research

Potassium (4-Chloro-3-methoxyphenyl)trifluoroboranuide: Substitution Risks with Boronic Acid


Although the 4-chloro-3-methoxyphenyl fragment is identical in both the boronic acid and the trifluoroborate salt, the two reagents are not interchangeable procurement or process choices. Potassium organotrifluoroborates are not merely 'boronic acid equivalents'; they are protected boron nucleophiles that undergo controlled hydrolysis to release the active boronic acid in situ, fundamentally altering the reaction's side-product profile, stoichiometric efficiency, and batch-to-batch reproducibility [1]. The boronic acid form (CAS 89694-47-3) is commercially supplied with the explicit caveat 'contains varying amounts of Anhydride,' reflecting its intrinsic instability toward dehydration and oligomerization during storage, which introduces dosing uncertainty and variable reactivity . In contrast, the crystalline trifluoroborate salt provides a single, well-defined physical form with consistent stoichiometry, eliminating the need for excess reagent to compensate for indeterminate active content. The quantitative dimensions of this differentiation—spanning storage stability, protodeboronation resistance, reaction kinetics, physical-form consistency, and electronic activation—are detailed below.

Attribute
Trifluoroborate Salt
Boronic Acid
Physical Form
Single defined crystalline salt
Variable anhydride/boroxine content per vendor specification
Stoichiometric Efficiency
Near-stoichiometric amounts sufficient; protodeboronation-resistant
Typically requires 1.2–2.0 equiv excess to compensate for protodeboronation
Storage Stability
Indefinite ambient-temperature storage reported for RBF₃K class
Moisture-sensitive; requires cool storage; degradation introduces dosing uncertainty

Quantitative Evidence: Potassium (4-Chloro-3-methoxyphenyl)trifluoroboranuide vs. Analogs


Ambient Storage Stability vs. Boronic Acid

Potassium organotrifluoroborates (RBF₃K) are documented to exhibit exceptional stability toward air and moisture, with the vast majority capable of being stored indefinitely at room temperature without any precaution [1]. In direct contrast, the corresponding 4-chloro-3-methoxyphenylboronic acid is moisture-sensitive and is supplied with the manufacturer's note 'contains varying amounts of Anhydride,' with a recommended storage condition of 'cool and dark place, <15°C' to retard degradation . This difference in storage requirements has direct procurement and inventory-management implications.

Storage Stability
Class-level
Indefinite room-temperature storage reported for RBF₃K class; boronic acid requires cool storage with variable anhydride content
Supports procurement logistics and shelf-life review
Class-level property; verify lot-specific storage guidance
Organoboron reagent stability Shelf-life comparison Procurement logistics

Protodeboronation Resistance vs. Boronic Acid

Potassium organotrifluoroborates display high resistance to the competitive protodeboronation side reaction and, consequently, can be used in near-stoichiometric amounts relative to the electrophilic cross-coupling partner to ensure complete conversion [1]. In contrast, boronic acids and boronate esters are more susceptible to protodeboronation, often requiring excess reagent (typically 1.2–2.0 equivalents) to compensate for non-productive boron consumption during the reaction . Molander and co-workers have demonstrated that potassium organotrifluoroborates provide less protodeboronation compared to their boronic acid/boronate counterparts, allowing only stoichiometric amounts or slight excesses to be employed [2].

Protodeboronation Resistance
Class-level
Near-stoichiometric (1.0–1.05 equiv) vs. 1.2–2.0 equiv for boronic acids; estimated ≥20–50% excess reduction
Supports atom economy and purification burden review
Class-level inference; substrate-dependent protodeboronation sensitivity
Protodeboronation Stoichiometric efficiency Suzuki–Miyaura coupling

Accelerated Kinetics: Rh-Catalyzed Additions

In a direct head-to-head study, Batey and co-workers demonstrated that potassium alkenyl- and aryltrifluoroborates undergo Rh(I)-catalyzed addition to enones and aldehydes more rapidly than the corresponding boronic acids [1]. The reaction yields β-functionalized ketones and allylic/benzylic alcohols, respectively, and importantly, the choice of phosphine ligand does not significantly influence the overall efficiency of addition when using the trifluoroborate reagents, in contrast to the more ligand-sensitive boronic acid variants.

Rh-Catalyzed Addition Rate
Head-to-head
Reported faster reaction rate in Rh(I)-catalyzed additions to enones and aldehydes; ligand choice does not significantly influence efficiency
Supports method development timeline and robustness review
Direct head-to-head comparison reported; substrate scope review advised
Rhodium catalysis Reaction kinetics Addition to carbonyls

Crystalline Form Consistency Advantage

Potassium organotrifluoroborates (R–BF₃K) are isolated as well-defined crystalline salts, providing the most robust physical form and dosing consistency among common organoboron reagents . This contrasts directly with 4-chloro-3-methoxyphenylboronic acid, which is commercially supplied with the explicit caveat 'contains varying amounts of Anhydride' due to its intrinsic tendency to undergo dehydration and boroxine formation during storage . The variable anhydride/boroxine content in boronic acid lots introduces batch-to-batch dosing uncertainty: the same weighed mass may contain different amounts of the active monomeric boronic acid species, leading to irreproducible reaction outcomes upon scale-up.

Physical Form Consistency
Data to verify
Single defined crystalline form vs. variable anhydride/boroxine content in boronic acid lots per vendor disclosure
Supports batch-to-batch reproducibility review
Supplier-level attribute; verify by incoming QC per organizational protocol
Physical form consistency Scale-up reproducibility Dosing accuracy

Quantified Electronic Activation by BF₃⁻

Berionni, Knochel, Mayr, and co-workers quantified the activating and directing effects of the trifluoroborate group through systematic kinetic studies of electrophilic aromatic substitutions on aryltrifluoroborates [1]. The BF₃⁻ group activates the ipso position (the carbon attached to boron) by a factor of 10³–10⁴ relative to benzene, while adjacent CH positions are activated by factors of 10⁵–10⁶. This quantitative reactivity map reveals that the trifluoroborate moiety is not merely a passive protecting group but actively modulates the electronic landscape of the aromatic ring in a predictable, measurable fashion—enabling chemists to rationally design synthetic sequences that exploit this activation for regioselective functionalization while retaining the valuable C–B bond.

BF₃⁻ Electronic Activation
Class-level
Ipso position: 10³–10⁴× rate enhancement; adjacent CH positions: 10⁵–10⁶× vs. benzene reference
Supports orthogonal functionalization route design
Class-level; measured on representative aryltrifluoroborate substrates
Electronic effects Electrophilic aromatic substitution BF₃ directing group

Application Scenarios: Potassium (4-Chloro-3-methoxyphenyl)trifluoroboranuide


Medicinal Chemistry: Robust Late-Stage Coupling

The 4-chloro-3-methoxyphenyl motif appears in clinical-stage JAK1 inhibitors and mGluR4 positive allosteric modulators [1]. For medicinal chemistry teams synthesizing analog libraries around this pharmacophore, the indefinite ambient storage stability ensures that a single procurement lot maintains consistent reactivity across the entire SAR campaign, avoiding the lot-to-lot variability that plagues boronic acid stocks [2]. The near-stoichiometric coupling efficiency reduces the boron reagent excess from the typical 1.5–2.0 equiv (boronic acid) to ~1.05 equiv, minimizing purification burden and allowing direct biological testing of crude products in high-throughput format [3].

Process Chemistry: Protodeboronation Control

In process development for API intermediates, the protodeboronation byproduct (4-chloro-3-methoxyphenyl-H, i.e., the deboronated arene) can be difficult to purge downstream and may exceed ICH impurity thresholds. The documented high resistance of potassium organotrifluoroborates to protodeboronation enables near-stoichiometric operation with minimized R–H formation, directly reducing the burden on subsequent purification unit operations [1]. The consistent crystalline physical form eliminates the need for incoming quality-control assay of boron content per batch, a significant operational simplification in GMP environments [2].

Orthogonal Functionalization via BF₃⁻ Activation

The BF₃⁻ group activates adjacent CH positions by factors of 10⁵–10⁶ toward electrophilic aromatic substitution while retaining the C–B bond, enabling synthetic sequences where electrophilic functionalization is performed on the aryltrifluoroborate intermediate before cross-coupling [1]. This 'functionalize-then-couple' strategy—which is not feasible with the corresponding boronic acid due to its tendency toward ipso-deborylation under electrophilic conditions—provides access to more highly substituted biaryl products in fewer synthetic steps, improving overall route efficiency.

Rh-Catalyzed Carbonyl Additions: Rate Advantage

For research groups employing Rh(I)-catalyzed additions of aryl nucleophiles to aldehydes or enones, the documented faster reaction rate of potassium aryltrifluoroborates relative to the corresponding boronic acids—and the reduced ligand-dependence—translates to shorter reaction times and broader substrate tolerance [1]. This is particularly valuable in fragment-based drug discovery and diversity-oriented synthesis, where rapid access to benzylic alcohol and β-aryl ketone products from a common, shelf-stable reagent accelerates hit-to-lead timelines.

Application
Selection Property
Validation Focus
Late-stage coupling research
Ambient-stable procurement
Lot-to-lot reactivity consistency across SAR campaigns
Process-scale Suzuki–Miyaura
Protodeboronation resistance
Purification burden and atom economy review
Orthogonal functionalization strategy
BF₃⁻-directed electrophilic activation
Regioselective C–H functionalization scope with C–B bond retention
Rh(I)-catalyzed carbonyl additions
Shelf-stable aryl nucleophile source
Reaction rate and ligand tolerance across substrate scopes
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